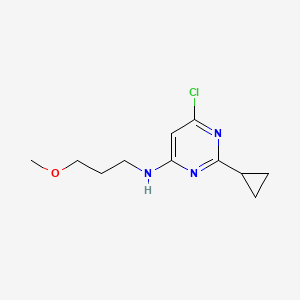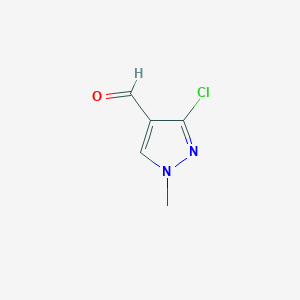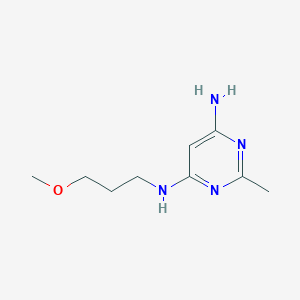
(4,4-二氟-2-(羟甲基)吡咯烷-1-基)(哌啶-3-基)甲酮
描述
4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone (DHPPM) is a synthetic organic compound that has been used in various scientific research applications. It is a member of the pyrrolidinone family, which is a group of compounds that are used in a wide range of studies, from biochemistry and physiology to medicinal drug development. DHPPM is a versatile compound that has been used in a variety of laboratory experiments and research projects.
科学研究应用
化学致敏和应用: 一项研究讨论了对某些异噻唑啉酮衍生物的职业性超敏反应,强调了该化学物质在各种产品中的应用及其引起过敏反应的可能性 (Pazzaglia et al., 1996)。
药物代谢和处置: 对 BMS-690514(一种针对特定生长因子受体的有效抑制剂)的研究详细阐述了其在人体内的代谢和处置,深入了解了该化学物质的药代动力学、吸收和代谢途径 (Christopher et al., 2010)。
全氟烷基化学物质 (PFC) 的环境存在和影响: 一项研究重点关注美国人群普遍接触 PFC(用于众多商业应用的化学物质),并讨论了血清浓度随时间的变化 (Calafat et al., 2007)。
特定化学化合物的药代动力学: 对健康志愿者中 N-(2-羟乙基)-2,5-[14C]-吡咯烷的药代动力学和代谢的研究提供了血浆分布、排泄模式和已识别的代谢物数据,详细了解了该化合物在人体内的行为 (Giachetti et al., 1996)。
属性
IUPAC Name |
[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c12-11(13)4-9(6-16)15(7-11)10(17)8-2-1-3-14-5-8/h8-9,14,16H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGQSPIQGCNPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CC(CC2CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)
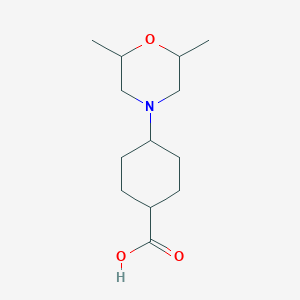


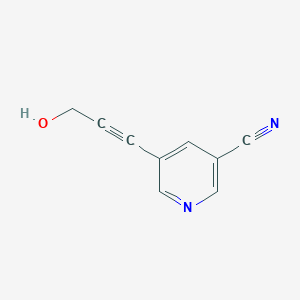
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)


